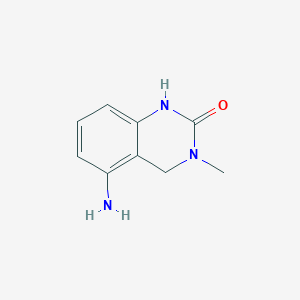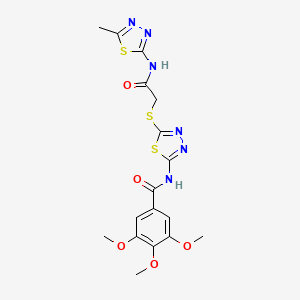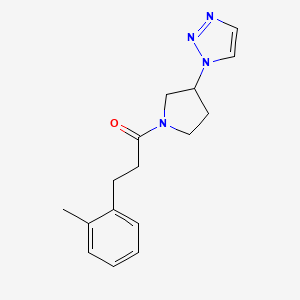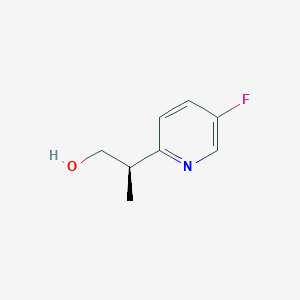
5-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Scientific Research Applications
Chemical Synthesis The compound 5-Amino-3-methyl-3,4-dihydroquinazolin-2(1H)-one and its derivatives are synthesized through various chemical reactions. Notably, one study demonstrated the synthesis of 3-Amino-4-hydroxyquinolin-2 (1H)-one derivatives through the reaction of methyl isocyanoacetate with isatoic anhydrides, followed by hydrolysis with HCl. This synthesis process involved the alkylation and acylation of certain intermediates, leading to compounds with antiallergic activity (Suzuki et al., 1977). Similarly, 2,3-Dihydroquinazolin-4(1H)-one derivatives were synthesized using a one-pot, three-component reaction involving isatoic anhydride and an aromatic aldehyde with ammonium acetate, catalyzed by silica-bonded N-propylsulfamic acid (Niknam et al., 2011).
Biological Activities and Applications The derivatives of this compound exhibit a variety of biological activities:
Anticancer and Antimicrobial Properties : Compounds derived from this compound have shown potential in anticancer and antimicrobial applications. For instance, a series of dyes derived from 2,4-dihydroxyquinoline showed promising DNA protection, antimicrobial, and anticancer activities. Some compounds demonstrated high capacity for DNA binding and cytotoxicity against certain cancer cell lines (Şener et al., 2018). Additionally, peptide derivatives of quinazolinone exhibited significant antibacterial activity against both Gram-positive and Gram-negative bacteria, making them promising candidates for novel antimicrobial agents (Kapoor et al., 2017).
Enzyme Inhibition and Pharmaceutical Potential : The derivatives also play a role in enzyme inhibition, which is crucial in drug development. For example, novel quinazolinone derivatives were synthesized and evaluated for their inhibition properties against metabolic enzymes like α-glucosidase, acetylcholinesterase, and human carbonic anhydrases. The aromatic ring of the quinazoline moiety was found to be critical in the inhibition of these enzymes, indicating their potential in pharmaceutical applications (Tokalı et al., 2021).
Corrosion Inhibition : Schiff bases derived from this compound have been used as corrosion inhibitors for mild steel. These compounds were found to be highly efficient in preventing corrosion, providing a potential application in material science and engineering (Jamil et al., 2018).
Ecological Applications : Eco-friendly synthesis methods for derivatives of this compound have been developed, utilizing ionic liquids or ionic liquid-water without additional catalysts. This approach not only yields high-quality products but also aligns with green chemistry principles, indicating its relevance in sustainable chemical practices (Chen et al., 2007).
properties
IUPAC Name |
5-amino-3-methyl-1,4-dihydroquinazolin-2-one |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H11N3O/c1-12-5-6-7(10)3-2-4-8(6)11-9(12)13/h2-4H,5,10H2,1H3,(H,11,13) |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AMHFALOVYOBNSZ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CC2=C(C=CC=C2NC1=O)N |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H11N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
177.20 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![(E)-8-(2-(cinnamyloxy)phenyl)-1,3,7-trimethyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2652147.png)
![1-[2-(4-methoxyphenyl)ethyl]-2,5-dihydro-1H-pyrrole-2,5-dione](/img/structure/B2652148.png)

![1-[4-(Difluoromethyl)phenyl]-3,5-dimethylpyrazole-4-carboxylic acid](/img/structure/B2652150.png)

![1-(4-(2,4-dimethylphenyl)piperazin-1-yl)-3-(1,1-dioxido-2H-benzo[e][1,2,4]thiadiazin-3-yl)propan-1-one](/img/structure/B2652153.png)
![3-Chloro-5-fluoro-N-[1-(5-methyl-1,3,4-thiadiazol-2-yl)azetidin-3-yl]benzamide](/img/structure/B2652154.png)
![2-Cyclopropyl-4-methyl-6-(4-{[(3-methylpyridin-2-yl)oxy]methyl}piperidin-1-yl)pyrimidine](/img/structure/B2652158.png)

![2-Ethylspiro[6,7-dihydropyrano[3,2-c]pyrazole-5,4'-piperidine]-7-ol;hydrochloride](/img/structure/B2652164.png)
![N-(3-ethyl-6,7-dihydro-[1,4]dioxino[2,3-f][1,3]benzothiazol-2-ylidene)furan-2-carboxamide](/img/structure/B2652165.png)
![(9-Methyl-6,7,8,9-tetrahydro-5H-benzo[7]annulen-6-yl)methanamine;hydrochloride](/img/structure/B2652167.png)

![[3-Methoxy-4-(oxan-4-ylmethoxy)phenyl]methanamine hydrochloride](/img/structure/B2652169.png)